3-(Bromomethyl)furan

Catalog No.
S729265
CAS No.
63184-61-2
M.F
C5H5BrO
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)furan

CAS Number

63184-61-2

Product Name

3-(Bromomethyl)furan

IUPAC Name

3-(bromomethyl)furan

Molecular Formula

C5H5BrO

Molecular Weight

161 g/mol

InChI

InChI=1S/C5H5BrO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2

InChI Key

HOEQXFUBJFGJKA-UHFFFAOYSA-N

SMILES

C1=COC=C1CBr

Canonical SMILES

C1=COC=C1CBr

The exact mass of the compound 3-(Bromomethyl)furan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Bromomethyl)furan is a highly reactive alkylating agent and organometallic precursor utilized to install the 3-furylmethyl moiety in complex organic synthesis. Unlike the more electron-rich 2-substituted furans, the 3-isomer presents a distinct electronic profile that is critical for specific structure-activity relationships (SAR) in medicinal and agrochemical targets. Due to its high reactivity, it is frequently procured as a stabilized solution (e.g., 20% w/w in toluene) or stored under strict cold conditions to prevent spontaneous polymerization. Its primary industrial and laboratory value lies in its superior leaving-group kinetics compared to chlorinated analogs, enabling mild Grignard formation and high-yield nucleophilic substitutions .

Research Fit

Regiochemistry β‑C3 bromomethyl furan building block, distinct from α‑C2 isomer Enables orthogonal C2/C5 functionalization
Supply format Neat liquid or toluene solution for flexible reaction setup Supports direct use in coupling / phosphorylation
Key workflow Synthesis of 3‑substituted furan pharmacophores, natural products, organophosphorus intermediates Regiospecific electrophilic partner

Substituting 3-(bromomethyl)furan with its structural isomers or alternative halides results in severe process failures. The most common in-class analog, 2-(bromomethyl)furan, is notoriously unstable and prone to explosive polymerization at room temperature due to the hyper-stabilized 2-furfuryl cation, making it unviable for scalable procurement or reliable storage . Conversely, while 3-(chloromethyl)furan offers greater storage stability, the chloride leaving group is significantly less reactive. This necessitates harsh activation conditions or transition-metal catalysts (such as Li2CuCl4) to form Grignard reagents or achieve acceptable alkylation yields, which often degrades the sensitive furan ring during complex synthesis [1]. Therefore, 3-(bromomethyl)furan is the strict requirement for mild, high-yield 3-furylmethylation.

Substitution Risk

  • 2‑Isomer May shift reactivity: α‑C2 substitution occupies the most activated position, altering regioselectivity in electrophilic transformations.
  • Chloromethyl analog Slower phosphorylation kinetics may require adjusted conditions; halogen identity affects Arbuzov reactivity beyond position alone.
  • Generic furan building block Regioisomeric purity is critical for downstream pharmacophore geometry; substitution with unverified isomer may compromise target binding vectors.

Grignard Formation Efficiency and Mild Reaction Compatibility

The synthesis of complex natural products, such as dysidiolide and marrubiin, relies heavily on the in situ generation of 3-furylmethylmagnesium bromide. 3-(Bromomethyl)furan readily undergoes direct oxidative addition with magnesium in THF to form this Grignard reagent without the need for specialized catalysts[1]. In contrast, the baseline analog 3-(chloromethyl)furan exhibits poor direct reactivity with magnesium, typically requiring stoichiometric or catalytic copper additives (e.g., Li2CuCl4) to drive cross-coupling or Grignard formation [2]. This difference allows 3-(bromomethyl)furan to be used in sensitive, catalyst-free nucleophilic additions to aldehyde resins or ketones, maximizing yield and minimizing side reactions.

Evidence DimensionConditions required for Grignard formation / cross-coupling
Target Compound DataDirect reaction with Mg in THF (mild, catalyst-free)
Comparator Or Baseline3-(chloromethyl)furan (requires Li2CuCl4 or similar transition-metal activation)
Quantified DifferenceElimination of transition-metal catalyst requirement
ConditionsTHF solvent, standard Grignard preparation temperatures

Eliminating the need for copper catalysts simplifies the reaction mixture, reduces cost, and prevents transition-metal-induced degradation of sensitive downstream intermediates.

Phosphorylation rate
Head-to-head
Considerably faster Arbuzov reaction with trimethyl phosphite vs. 4‑chloromethyl analog; chloromethyl positional isomers showed only slight mutual differences.
Bromine leaving group drives phosphorylation kinetics.
Conditions: 5‑tert‑butylfuran‑2‑carboxamide scaffold.

Regiochemical Stability and Polymerization Resistance

Furan derivatives bearing leaving groups at the alkyl position are highly susceptible to spontaneous electrophilic polymerization. However, the position of the substitution drastically alters the reaction kinetics. 2-(Bromomethyl)furan generates a highly resonance-stabilized 2-furfuryl cation, leading to near-instantaneous, often violently exothermic polymerization (resinification) at room temperature. By contrast, the 3-furylmethyl cation generated from 3-(bromomethyl)furan is significantly less stabilized by the ring oxygen. This kinetic difference provides a critical window of stability, allowing 3-(bromomethyl)furan to be commercially formulated as a 20% w/w solution in toluene or handled safely under cold conditions for controlled synthetic steps .

Evidence DimensionSpontaneous polymerization tendency
Target Compound DataManageable stability (can be formulated in toluene solutions)
Comparator Or Baseline2-(bromomethyl)furan (explosive/instantaneous polymerization)
Quantified DifferenceTransition from unhandleable explosive to process-capable solution
ConditionsRoom temperature to cold storage handling

Procurement of the 3-isomer in stabilized solutions prevents catastrophic batch loss and ensures reproducible reagent dosing during manufacturing.

iGluR pharmacophore
Context-dependent
3‑Substituted furan analogs showed antagonist activity at GluA1/GluK2 receptors; docking suggests β‑vector matches ion channel binding site.
Class‑level requirement: 3‑substitution needed for this pharmacophore.
Data to verify for specific analog series.

Strict Pharmacophore Fidelity in Target Binding

In the development of biologically active compounds, such as neonicotinoid insecticides and protein phosphatase inhibitors, the furan ring's substitution pattern dictates the molecule's spatial geometry and electronic distribution. Substitution of a 3-furylmethyl group with a 2-furylmethyl group fundamentally alters the vector of the pharmacophore [1]. For instance, in the synthesis of acetylcholine receptor ligands and dysidiolide analogs, the 3-position linkage is strictly required to maintain target affinity and bioactivity; the 2-isomer fails to align with the receptor pocket [2]. Therefore, 3-(bromomethyl)furan is irreplaceable for synthesizing these specific spatial arrangements.

Evidence DimensionReceptor binding geometry / SAR viability
Target Compound Data3-furylmethyl linkage (active pharmacophore alignment)
Comparator Or Baseline2-furylmethyl linkage (inactive or off-target alignment)
Quantified DifferenceBinary retention vs. loss of specific target affinity
ConditionsBiological receptor binding assays (e.g., acetylcholine receptors)

Buyers synthesizing specific natural products or patented pharmaceutical analogs cannot substitute the 2-isomer without completely destroying the end-product's efficacy.

Physicochemical profile
Reported
Boiling point 149.4±15.0 °C (vs. 154.8 °C for 2‑isomer); flash point 44.2±20.4 °C (vs. 47.4 °C); vapor pressure 5.1±0.3 mmHg at 25 °C (vs. 4.0 mmHg).
Lower boiling point and higher vapor pressure may influence distillation and flammability handling.
Predicted/calculated values; confirm experimentally.
Pheromone synthesis
Supporting evidence
Organonickel coupling with dimethylallylnickel bromide required 3‑bromomethylfuran to install correct allyl connectivity for perillen.
Regiospecific electrophile for 3‑substituted furan natural products.
Doctoral thesis; limited comparative data.
Safety profile
Data to verify
GHS: Flam. Liq. 3 (H226), Acute Tox. 4 Oral/Dermal/Inhal (H302/H312/H332), Skin Corr. 1B (H314). Signal word: Danger.
Requires stringent flammable‑liquid storage and PPE; flash point ~44 °C.
Verify latest SDS from supplier; classification may vary.

Total Synthesis of Terpenes and Labdane Diterpenes

Directly downstream of its superior Grignard formation capabilities (Section 3), 3-(bromomethyl)furan is the premier reagent for installing the 3-furylmethyl group in the total synthesis of complex natural products like marrubiin and dysidiolide. Its ability to undergo mild, catalyst-free Grignard addition to sterically hindered ketones or solid-phase aldehyde resins ensures high yields of the critical carbon-carbon bonds [1].

Synthesis of 3-Substituted Neonicotinoid Analogs

Because the 3-furan geometry is strictly required for specific acetylcholine receptor binding (Section 3), this compound is the optimal electrophile for alkylating amine or guanidine precursors in agrochemical R&D. It provides the exact spatial vector needed for next-generation, non-pyridine neonicotinoid insecticides [2].

Precursor for Cationic Polyene Cyclization Terminators

Leveraging its controlled reactivity compared to the explosive 2-isomer (Section 3), 3-(bromomethyl)furan is used to synthesize 3-substituted furans with latent electrophiles in their side chains. These serve as highly effective terminators in Lewis acid-catalyzed cationic cyclizations, enabling the rapid construction of fused bicyclic and tricyclic furanoid scaffolds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
iGluR antagonist pharmacophore synthesis
3‑Substituted furan building block
Receptor binding vector confirmation (docking/assay)
Organophosphorus building block synthesis
Bromomethyl leaving‑group reactivity
Phosphorylation kinetics vs. chloromethyl analog
3‑Substituted furanoid natural product total synthesis
Regiospecific C3 coupling partner
Connectivity verification (e.g., perillen, dendrolasin)
Antibacterial lactam scaffold construction
C3 nucleophilic attack/desymmetrization pathway
Biofilm inhibition and MIC endpoint evaluation

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

3-(Bromomethyl)furan

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